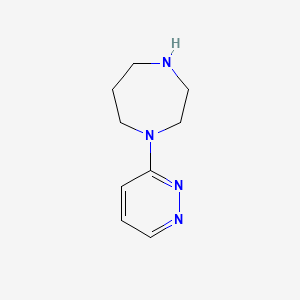
1-(Pyridazin-3-yl)-1,4-diazepane
概要
説明
1-(Pyridazin-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C9H14N4 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Multicomponent Synthesis
1-(Pyridazin-3-yl)-1,4-diazepane and related compounds can be synthesized through multicomponent reactions. Sivanna Chithanna and Ding-Yah Yang (2019) developed a methodology for synthesizing N-substituted pyrroles, pyrrolo[1,2-a]pyrazines, pyrrolo[1,4]diazepines, and pyrrolo[1,4]diazocines. They achieved this using a Yb(OTf)3-catalyzed, nitromethane-mediated reaction involving primary amine/diamine, furfural, and 1,3-diketone (Chithanna & Yang, 2019).
Synthesis of Azaheterocycles
N. Masurier et al. (2012) synthesized a series of 3,4-dihydro-5H-pyrido[1',2':1,2]imidazo[4,5-d][1,3]diazepin-5-ones, which are a new family of azaheterocycle-fused [1,3]diazepines. These were created using a selective C-acylation reaction of 2-aminoimidazo[1,2-a]pyridine (Masurier et al., 2012).
Synthesis of Benzodiazepines
S. Maiti et al. (2020) described a protocol for synthesizing 1,4-diazepanes, tetrahydro-, and decahydro-1,5-benzodiazepines from simple materials such as 1,2-diamines and alkyl 3-oxohex-5-enoates. This method involved the in situ generation of an aza-Nazarov reagent followed by cyclization through an intramolecular aza-Michael reaction (Maiti et al., 2020).
Synthesis of Pyrrolo-Diazepines
L. Károlyházy et al. (2001) prepared a novel pyridazinol[3,4-b][1,5]diazepine ring system, an analogue of pyridazino-fused ring systems with pharmacological activities. This involved a multi-step synthesis starting from a known 4,5-dichloro-2-methyl-6-nitro-3(2H)-pyridazinone (Károlyházy et al., 2001).
Cycloaddition Reactions
Dong Jin Lee et al. (2014) developed a rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles, efficiently creating air-stable azomethine ylides. This reaction was a key step in the catalytic multicomponent [5 + 2] cycloaddition reactions, leading to the formation of biologically active 1,4-diazepine compounds (Lee et al., 2014).
作用機序
Target of Action
Pyridazine derivatives, including pyridazinone, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 1-(Pyridazin-3-yl)-1,4-diazepane might interact with its targets in a similar manner.
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of pyridazinone derivatives have been studied, and these compounds have been found to exhibit a broad spectrum of activity .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Action Environment
It’s known that the synthesis and activity of pyridazinone derivatives can be affected by temperature .
生化学分析
Biochemical Properties
1-(Pyridazin-3-yl)-1,4-diazepane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound has been found to bind to certain receptors, such as the α1-adrenoreceptor, exhibiting antagonistic activity . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing physiological processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation . For instance, by inhibiting COX-2, this compound can reduce the levels of prostaglandins, which are key mediators of inflammation . Furthermore, this compound has been shown to affect gene expression, leading to alterations in cellular metabolism and function . These cellular effects underscore the potential therapeutic applications of this compound in treating inflammatory diseases and other conditions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and thereby reducing the synthesis of pro-inflammatory prostaglandins . Additionally, this compound has been found to interact with the α1-adrenoreceptor, blocking its activation and resulting in vasodilation and reduced blood pressure . These molecular interactions provide insights into the compound’s potential therapeutic effects and its mechanism of action at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its inhibitory activity on COX-2 over extended periods . Prolonged exposure to this compound can lead to gradual degradation, resulting in reduced efficacy . Long-term studies have also indicated that continuous exposure to this compound can alter cellular metabolism and function, emphasizing the need for careful consideration of dosage and duration in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit COX-2 activity and reduce inflammation without causing significant adverse effects . At higher doses, 1-(Pyridazin-3-yl)-1
特性
IUPAC Name |
1-pyridazin-3-yl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-3-9(12-11-5-1)13-7-2-4-10-6-8-13/h1,3,5,10H,2,4,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSMFRZBCSILTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
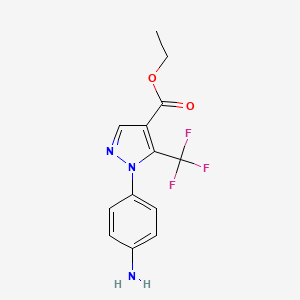

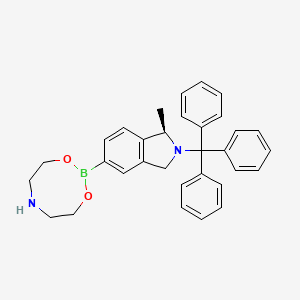
![7-Oxabicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B3253426.png)
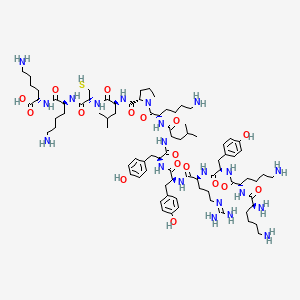
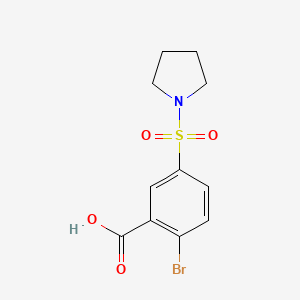

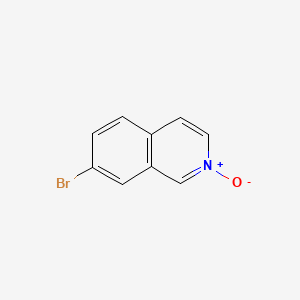
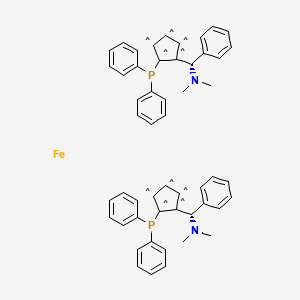
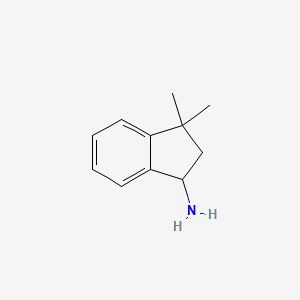
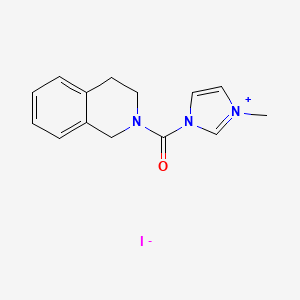

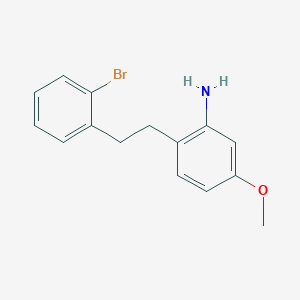
![(1r,4r)-4-{[(2-Nitrophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B3253492.png)
